

An In-depth Technical Guide to MC3138: A Selective SIRT5 Activator

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Compound of Interest

Compound Name: MC3138

Cat. No.: B15583842

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This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of **MC3138**, a selective activator of Sirtuin 5 (SIRT5). The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Chemical Identity and Structure

MC3138 is a small molecule compound identified as a potent and selective activator of SIRT5. [\[1\]](#)

- IUPAC Name: diethyl 1-benzoyl-4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate [\[1\]](#)[\[2\]](#)
- Molecular Formula: C₂₅H₂₅NO₆ [\[1\]](#)[\[3\]](#)
- Molecular Weight: 435.47 g/mol [\[2\]](#)[\[4\]](#)
- CAS Number: 1844889-12-8 [\[1\]](#)[\[2\]](#)[\[3\]](#)

Chemical Structure:

(A 2D chemical structure diagram of **MC3138** would be presented here in a full whitepaper, illustrating the diethyl 1-benzoyl-4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate structure.)

Physicochemical and Biological Properties

MC3138 is a solid compound soluble in DMSO.[1][3] It has demonstrated significant biological activity, particularly in the context of cancer metabolism and cell viability.

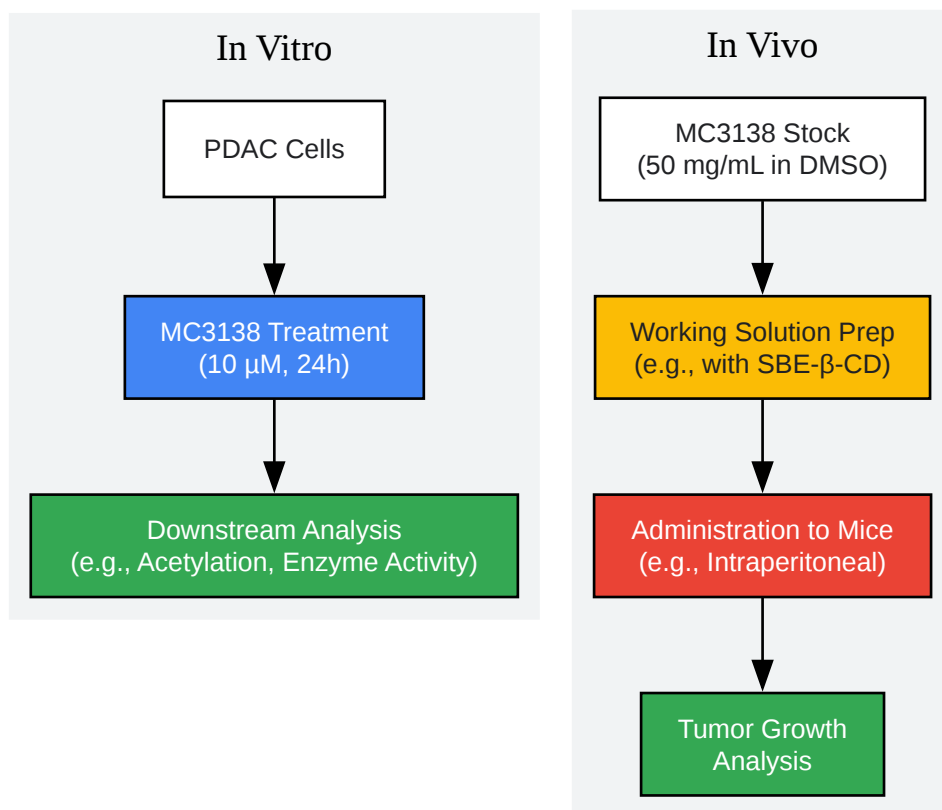
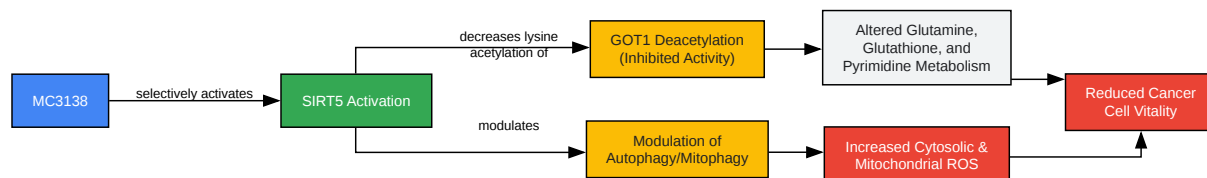
Property	Value	Source
Target	Sirtuin 5 (SIRT5)	[1][4][5]
Biological Action	Selective Activator	[1][5][6]
Appearance	Solid	[1]
Purity	>98% by HPLC	[3]
Solubility	Soluble in DMSO	[1][3]

Mechanism of Action and Signaling Pathway

MC3138 functions as a selective activator of SIRT5, a mitochondrial deacetylase.[1][5] Its mechanism of action is centered on the modulation of metabolic pathways that are critical for cancer cell survival, particularly in pancreatic ductal adenocarcinoma (PDAC).[1][5]

Activation of SIRT5 by **MC3138** leads to the deacetylation of key metabolic enzymes. For instance, **MC3138** treatment decreases the lysine acetylation of glutamic-oxaloacetic transaminase 1 (GOT1), thereby inhibiting its enzymatic activity.[1][5] This disruption of glutamine metabolism, along with impacts on glutathione and pyrimidine pathways, contributes to its anti-tumor effects.[1]

Furthermore, SIRT5 activation by **MC3138** has been shown to modulate autophagy and mitophagy.[6][7] This modulation, potentially coupled with the reduction of inorganic phosphate (Pi), can lead to an increase in cytosolic and mitochondrial reactive oxygen species (ROS), ultimately reducing cancer cell vitality.[7]



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